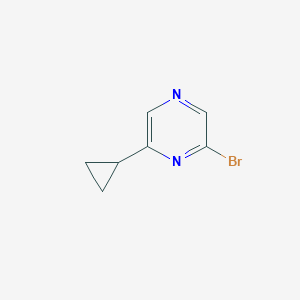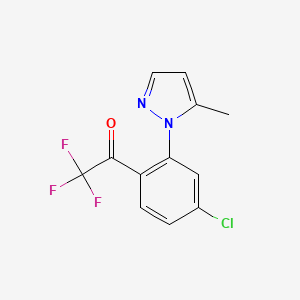
1-(4-Chloro-2-(5-methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethanone
Vue d'ensemble
Description
Vibrational and Structural Observations
The study presented in paper focuses on the molecular structure, vibrational spectra, and HOMO-LUMO analysis of a pyrazole derivative. The equilibrium geometry and vibrational wavenumbers were computed using density functional theory (DFT) with a specific basis set. The compound's nonlinear optical properties were evaluated, and the regions of negative and positive electrostatic potential were identified, suggesting possible sites for electrophilic and nucleophilic attacks, respectively. The compound also demonstrated potential inhibitory activity against kinesin spindle protein (KSP) through molecular docking studies.
Oxidation of Pyrazolines
Paper introduces a novel oxidizing agent, 4-(p-Chloro)phenyl-1,3,4-triazole-3,5-dione, which is used for the oxidation of 1,3,5-trisubstituted pyrazolines to their corresponding pyrazoles. This reaction occurs under mild conditions and at room temperature, providing moderate to good yields. This reagent could potentially be applied to the synthesis or modification of related compounds, such as 1-(4-Chloro-2-(5-methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethanone.
Crystal Structure and Reaction Mechanism
The crystal structure of a closely related compound was determined by X-ray crystallography in paper . Additionally, a reaction mechanism involving 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbonitrile with unsaturated carbonyl compounds was proposed. This information could be valuable for understanding the reactivity and interactions of similar pyrazole derivatives.
Molecular Docking and Quantum Chemical Calculations
In paper , the molecular structure and spectroscopic data of a pyrazole derivative were obtained from DFT calculations. The study included a comprehensive analysis of molecular parameters, intramolecular charge transfer, and molecular electrostatic potential. Molecular docking results predicted the biological effect of the compound, which could be relevant for the analysis of 1-(4-Chloro-2-(5-methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethanone.
X-Ray Supramolecular Structure and Synthesis
Paper reports the molecular structures of nine isomers obtained by oxidative cyclization, with a focus on the supramolecular architecture controlled by various interactions. The conformation and interactions observed could provide insights into the physical and chemical properties of similar compounds.
Synthesis and Antimicrobial Studies
The synthesis and structural proof of a pyrazole derivative were detailed in paper , including spectral and single-crystal X-ray diffraction studies. The compound crystallizes in the monoclinic crystal system, and its antimicrobial properties were investigated. This synthesis approach and the antimicrobial activity could be relevant when considering the synthesis and potential applications of 1-(4-Chloro-2-(5-methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethanone.
Applications De Recherche Scientifique
Hydrogen-Bonded Molecular Structures
- Chemical Structure and Hydrogen Bonding : The study of hydrogen-bonded chains in related pyrazole derivatives, such as those in 3-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-1-(4-methoxyphenyl)propenone, provides insights into the chemical structure and hydrogen bonding behavior of similar compounds, which can be relevant for the synthesis of 1-(4-Chloro-2-(5-methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethanone (Trilleras et al., 2005).
Antimicrobial and Antifungal Applications
- Antibacterial and Antifungal Properties : Research on N-(4-Chloro-2-trifluoroactyl phenyl)-aminotiazole derivatives, which are chemically related, reveals significant antibacterial and antifungal activity. This suggests potential antimicrobial applications for 1-(4-Chloro-2-(5-methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethanone in medical and pharmaceutical fields (Sujatha et al., 2019).
Synthesis Methodologies
- Ultrasonics Promoted Synthesis : The use of ultrasonic conditions in the synthesis of pyrazole derivatives offers advantages like shorter reaction times and good yields, which can be applied in the synthesis of 1-(4-Chloro-2-(5-methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethanone, potentially improving its production efficiency (Trilleras et al., 2013).
Molecular Structure Analysis
- X-Ray Supramolecular Structure Analysis : Understanding the molecular and supramolecular structures of isomers in related pyrazole compounds, as demonstrated in studies, can aid in the structural characterization of 1-(4-Chloro-2-(5-methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethanone, which is crucial for its application in scientific research (Padilla-Martínez et al., 2011).
Environmentally Benign Synthesis
- Environmentally Friendly Synthesis Approaches : The development of environmentally benign synthesis methods for fluorinated pyrazolone derivatives highlights a sustainable approach that could be adapted for the synthesis of 1-(4-Chloro-2-(5-methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethanone, aligning with modern environmental standards (Shelke et al., 2007).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
1-[4-chloro-2-(5-methylpyrazol-1-yl)phenyl]-2,2,2-trifluoroethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClF3N2O/c1-7-4-5-17-18(7)10-6-8(13)2-3-9(10)11(19)12(14,15)16/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPXBCYTZBHTXIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=NN1C2=C(C=CC(=C2)Cl)C(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClF3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801145542 | |
| Record name | Ethanone, 1-[4-chloro-2-(5-methyl-1H-pyrazol-1-yl)phenyl]-2,2,2-trifluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801145542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chloro-2-(5-methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethanone | |
CAS RN |
1125828-32-1 | |
| Record name | Ethanone, 1-[4-chloro-2-(5-methyl-1H-pyrazol-1-yl)phenyl]-2,2,2-trifluoro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1125828-32-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanone, 1-[4-chloro-2-(5-methyl-1H-pyrazol-1-yl)phenyl]-2,2,2-trifluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801145542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-chloro-2-(5-methyl-1H-pyrazol-1-yl)-2,2,2-trifluoroethanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



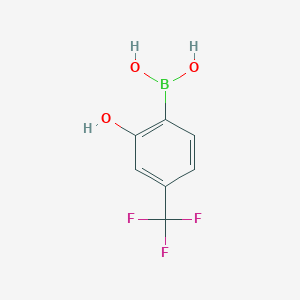
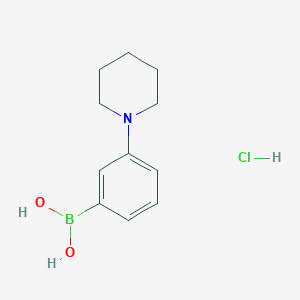

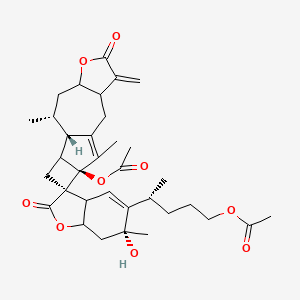


![6-bromo-7-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B3026730.png)
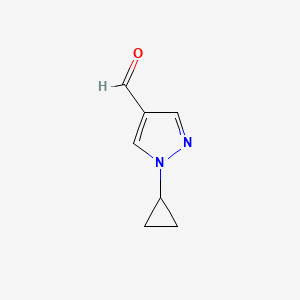
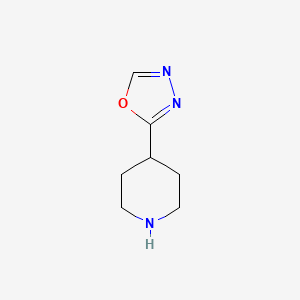
![(2S)-2-[(Tert-butoxy)carbonylamino]-2-(2-naphthyl)acetic acid](/img/structure/B3026734.png)
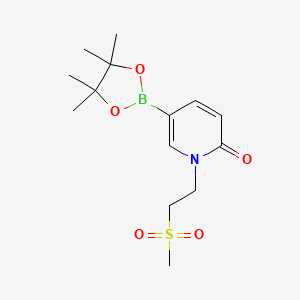
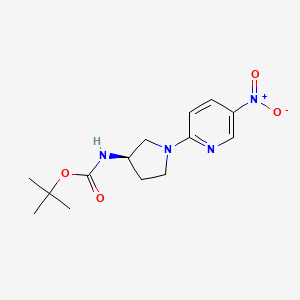
![6-Bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B3026738.png)
